Product packaging for Hex-5-en-3-yn-1-ol(Cat. No.:CAS No. 28916-38-3)

Hex-5-en-3-yn-1-ol

Cat. No.: B13386204
CAS No.: 28916-38-3
M. Wt: 96.13 g/mol
InChI Key: WNMUESKTGKNUAM-UHFFFAOYSA-N
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Description

Hex-5-en-3-yn-1-ol (CAS 28916-38-3) is an unsaturated alcohol with a molecular formula of C6H8O and an average mass of 96.13 g/mol . This compound features a terminal alkene, a carbon-carbon triple bond, and a hydroxyl group within its six-carbon chain, making it a valuable and versatile trifunctional intermediate in organic synthesis . Its molecular structure allows it to serve as a key precursor for the construction of complex molecular architectures and various carbo- and heterocycles .The presence of multiple reactive functional groups enables a diverse array of transformations, including rearrangements and cyclizations . Reported physical properties include a density of approximately 0.928 g/cm³ and a boiling point of 175.8°C at 760 mmHg . The compound has a flash point of 72.8°C and a vapour pressure of 0.346 mmHg at 25°C . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O B13386204 Hex-5-en-3-yn-1-ol CAS No. 28916-38-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28916-38-3

Molecular Formula

C6H8O

Molecular Weight

96.13 g/mol

IUPAC Name

hex-5-en-3-yn-1-ol

InChI

InChI=1S/C6H8O/c1-2-3-4-5-6-7/h2,7H,1,5-6H2

InChI Key

WNMUESKTGKNUAM-UHFFFAOYSA-N

Canonical SMILES

C=CC#CCCO

Origin of Product

United States

Advanced Synthetic Methodologies for Hex 5 En 3 Yn 1 Ol and Its Derivatives

Established Synthetic Routes and Mechanistic Considerations

The construction of the hex-5-en-3-yn-1-ol backbone relies on strategic carbon-carbon bond-forming reactions and the controlled introduction of the hydroxyl group.

Carbon-Carbon Bond Formation Strategies (e.g., Acetylene-based Syntheses, Grignard Chemistry)

The creation of the carbon framework of this compound is a fundamental step in its synthesis. Acetylene-based methods and Grignard reactions are prominent strategies for this purpose. ontosight.aiorganic-chemistry.org

One common approach involves the coupling of a vinyl group with a butynol (B8639501) derivative. For instance, the reaction of vinyl bromide with 3-butyn-1-ol (B147353) can yield this compound. lookchem.com Another powerful technique is the use of Grignard reagents. ontosight.ai These organomagnesium compounds are highly effective for forming carbon-carbon bonds. mnstate.eduvaia.com For example, a Grignard reagent can be reacted with an appropriate electrophile to construct the desired carbon skeleton. ontosight.aimnstate.edu The reaction of a propargyl alcohol-derived magnesium alkoxide with an alkyl bromide in the presence of a copper(I) chloride catalyst is a viable method for synthesizing similar enynol structures.

The table below summarizes key aspects of these carbon-carbon bond formation strategies.

Method Reactants Key Reagents/Catalysts Advantages Reference
Acetylene CouplingVinyl bromide, 3-Butyn-1-olNot specifiedDirect formation of the enyne structure. lookchem.com
Grignard ReactionPropargyl alcohol, Alkyl bromideIsopropylmagnesium chloride, Copper(I) chlorideVersatile for creating various substituted enynols.

Stereoselective Introduction and Manipulation of Hydroxyl Groups

The hydroxyl group in this compound and its derivatives can be introduced and its stereochemistry controlled through various methods. The stereoselective reduction of a corresponding ketone is a common strategy to produce a chiral alcohol. Furthermore, existing hydroxyl groups can be manipulated to influence subsequent reactions or to be converted into other functional groups.

For instance, the reduction of a ketone precursor using a chiral reducing agent can lead to the formation of a specific enantiomer of the alcohol. The choice of reducing agent and reaction conditions is crucial for achieving high stereoselectivity. While specific examples for this compound are not detailed in the provided results, the principle is a cornerstone of stereoselective synthesis. dovepress.com

Selective Functional Group Transformations in this compound Precursors

The multiple functional groups in this compound precursors allow for a variety of selective transformations to generate a diverse range of derivatives.

Semihydrogenation and Other Controlled Reduction Methodologies

The alkyne moiety in enynols can be selectively reduced to either a cis- or trans-alkene, providing access to different stereoisomers. This transformation is typically achieved through semihydrogenation using specific catalysts.

Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is a classic example used for the syn-hydrogenation of alkynes to yield cis-alkenes. Conversely, dissolving metal reductions, such as with sodium in liquid ammonia, are used to produce trans-alkenes. While a specific protocol for this compound is not provided, the selective semihydrogenation of a similar compound, 3-hexyn-1-ol (B147329), to (Z)-3-hexen-1-ol has been achieved using a bimetallic heterogeneous catalyst on alumina (B75360). Ruthenium complexes have also been shown to catalyze the gem-selective semihydrogenation of internal alkynes. acs.org

The following table outlines common semihydrogenation methods.

Method Catalyst/Reagent Product Stereochemistry Reference
Catalytic HydrogenationLindlar's Catalyst (Pd/CaCO₃, poisoned)cis (Z)-alkene mdpi.com
Dissolving Metal ReductionSodium in liquid ammoniatrans (E)-alkene mdpi.com
Bimetallic CatalysisBimetallic heterogeneous catalyst on aluminaNot specified
Ruthenium Catalysis[Cp*RuCl]₄gem-alkene acs.org

Oxidative Routes to Functionalized Analogues

The alcohol and alkene functionalities in this compound and its precursors can be oxidized to introduce new functional groups, such as aldehydes, ketones, or carboxylic acids. organic-chemistry.org The choice of oxidizing agent and reaction conditions determines the outcome of the oxidation.

For example, the oxidation of a primary alcohol like this compound can yield the corresponding aldehyde or, under stronger conditions, the carboxylic acid. Various reagents, including those based on chromium, manganese, or milder options like TEMPO in the presence of a co-oxidant, can be employed. organic-chemistry.orgorganic-chemistry.org Gold-catalyzed oxidative cleavage of (Z)-enynols has been used to synthesize butenolides. organic-chemistry.orgresearchgate.net Palladium catalysts in the presence of molecular oxygen have also been utilized for the oxidation of unsaturated hydrocarbons. capes.gov.br

Asymmetric Synthesis Approaches to Chiral Enynols

The development of asymmetric methods to synthesize chiral enynols is of great importance, as the stereochemistry of these molecules can be critical for their biological activity or their role as chiral building blocks. researchgate.netresearchgate.net

Asymmetric synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or enantioselective reagents. For instance, a zinc-catalyzed asymmetric formal [4+3] annulation of isoxazoles with enynol ethers has been developed to produce chiral 2H-azepines with high enantioselectivity. xmu.edu.cnnih.gov This demonstrates the potential of using chiral metal catalysts to control the stereochemical outcome of reactions involving enynol substrates. Palladium-catalyzed reactions have also been employed in the asymmetric synthesis of chiral allenes from enynols. researchgate.netresearchgate.net

Enantioselective Methodologies for this compound and its Chiral Analogues

The synthesis of chiral molecules in an enantiomerically pure form is crucial in medicinal chemistry and materials science. For enynols like this compound, enantioselective strategies primarily focus on the creation of the chiral center at the alcohol-bearing carbon.

Key approaches include the asymmetric reduction of corresponding ketones, the kinetic resolution of racemic alcohols, and the enantioselective addition of alkynyl groups to aldehydes. For instance, iridium-catalyzed enantioselective alkynylation provides an effective method for the kinetic resolution of alkyl allylic alcohols, yielding chiral 1,4-enynes and unreacted enantioenriched allylic alcohols with high enantioselectivities. rsc.org Mechanistic studies suggest that the efficiency of this kinetic resolution stems from the significant difference in how the (R)- and (S)-allylic alcohols coordinate with the iridium catalyst complex. rsc.org

Another powerful strategy is the catalytic enantioselective alkynylation of aldehydes. This method often employs a metal catalyst, such as zinc, and a chiral ligand to control the facial selectivity of the nucleophilic attack of an alkynylide on the carbonyl group. Chiral perhydro-1,3-benzoxazines, derived from (-)-8-aminomenthol, have been shown to be excellent ligands for the enantioselective addition of alkynyl zinc reagents to carbonyl compounds, yielding chiral propargylic alcohols. uva.es Similarly, zinc-catalyzed reactions have been applied to the asymmetric formal [4+3] annulation of isoxazoles with enynol ethers, producing chiral azepine derivatives with very high enantiomeric ratios (up to 97:3 e.r.). xmu.edu.cnnih.gov This demonstrates the utility of chiral enynol derivatives in complex asymmetric transformations.

The table below summarizes selected enantioselective methods applicable to the synthesis of chiral enynols and their derivatives.

Catalyst/Ligand SystemReaction TypeSubstrate TypeEnantioselectivity (ee/er)Reference
Iridium/(Phosphoramidite, Olefin)Kinetic Resolution / AlkynylationAlkyl Allylic AlcoholsUp to 922 s-factor rsc.org
Zinc/Chiral Perhydro-1,3-benzoxazineAlkynylationIsatinsModerate to Excellent uva.es
Zinc/Chiral LigandFormal [4+3] AnnulationEnynol EthersUp to 97:3 er xmu.edu.cnnih.gov
Copper/Chiral LigandPropargylic AminationAlkynyl OxetanesUp to 90:10 er acs.org
Chiral Phosphoric AcidFormal [2+3] AnnulationAlkynyl IminesUp to 98.5:1.5 er rsc.org

Diastereoselective Control in Polyfunctional Substrates

When enynol-containing substrates possess multiple stereogenic centers, controlling the diastereoselectivity of a reaction becomes paramount. The inherent geometry of the double bond (E/Z) in the enynol backbone can often be used to direct the stereochemical outcome of subsequent transformations.

A notable example is the indium(III)-catalyzed cascade cycloisomerization of 1,5-enynes bearing pendant aryl nucleophiles. acs.org Research has shown that the reaction of a (Z)-alkene enyne substrate can yield a tricyclic product as a single diastereoisomer, demonstrating complete retention of the alkene stereochemistry during the cyclization process. acs.org This high level of stereospecificity is a powerful tool for constructing complex polycyclic systems with defined stereochemistry.

Furthermore, in reactions creating multiple new stereocenters, diastereocontrol can be achieved through careful selection of catalysts and reagents. In the copper-catalyzed synthesis of γ-amino alcohols from alkynyl oxetanes and indolines, a product with two stereocenters was formed with good levels of diastereocontrol (85:15 dr). acs.org This indicates the catalyst's ability to influence the formation of one diastereomer over the other during the bond-forming event.

The following table presents examples of diastereoselective control in reactions involving enynol substrates.

Reaction TypeCatalystSubstrateKey FindingDiastereomeric Ratio (dr)Reference
Cascade CycloisomerizationInI₃(Z)-1,5-Enynyl Aryl EtherFull retention of alkene stereochemistrySingle diastereomer acs.org
Propargylic AminationCopper/Chiral LigandAlkynyl Oxetane + IndolineFormation of two stereocenters85:15 dr acs.org

Sustainable Synthetic Strategies in Enynol Chemistry

Modern synthetic chemistry emphasizes the development of sustainable processes that are both environmentally benign and efficient. In the context of enynol chemistry, this translates to designing reactions that maximize atom economy, reduce step counts, and utilize catalytic processes to enhance yield and selectivity.

Atom-Economy and Step-Efficient Reaction Design

Atom economy and step efficiency are core principles of green chemistry. Strategies that combine multiple transformations into a single operation, known as cascade or tandem reactions, are particularly valuable as they reduce waste, save time, and minimize the costs associated with isolating intermediates. researchgate.net

Electrocyclization reactions, such as the 6π electrocyclization used in the zinc-catalyzed formal [4+3] annulation of isoxazoles with enynol ethers, are recognized for their high atom economy and stereospecificity in constructing cyclic systems. xmu.edu.cnnih.gov Similarly, the indium(III)-catalyzed cascade cycloisomerization of 1,5-enynes efficiently generates complex tricyclic frameworks in a single step with high atom economy. acs.org Gold-catalyzed tandem reactions have also proven effective, enabling the construction of chiral cyclopentadienyl (B1206354) esters from enynyl substrates. researchgate.net

These cascade processes exemplify efficient reaction design, where the enynol structure is pre-organized to undergo a sequence of bond-forming events under a single set of reaction conditions, leading directly to complex molecular architectures.

Catalytic Processes for Enhanced Yield and Selectivity

Catalysis is fundamental to sustainable chemistry, offering pathways to increase reaction rates, improve yields, and control selectivity under mild conditions. A diverse range of metal catalysts has been employed to harness the reactivity of the enynol functional group.

Platinum Catalysts: Chiral platinum(II) complexes have been used to catalyze the asymmetric cycloisomerization of enynols, transforming the linear substrate into bicyclic ketones. acs.org

Gold Catalysts: Homogeneous gold catalysts are exceptionally effective at activating the π-systems of enynols. researchgate.net They can steer reactions through transient vinyl-gold intermediates to facilitate various coupling and cyclization reactions, often with high levels of chirality transfer. researchgate.net

Palladium Catalysts: Palladium-catalyzed allylic substitution is a powerful method for C-C and C-X (X = N, O, S) bond formation. researchgate.net Asymmetric cascade reactions using palladium catalysts provide an efficient route to chiral heterocyclic compounds from enynol precursors. researchgate.netx-mol.net

Copper Catalysts: Copper hydride (CuH) catalysis enables the highly enantioselective and chemoselective semireduction of conjugated enynes to produce axially chiral allenes. acs.org Copper catalysts are also used in asymmetric amination reactions of enynol derivatives. acs.org

Zinc and Indium Catalysts: As previously mentioned, zinc and indium catalysts are effective in promoting annulation and cycloisomerization reactions, respectively, leading to heterocyclic and polycyclic products with high yields and excellent stereocontrol. xmu.edu.cnnih.govacs.org

The table below provides a summary of various catalytic systems used in the transformation of enynols and their derivatives.

Catalyst MetalReaction TypeProduct TypeKey AdvantageReference
Platinum (Pt)Asymmetric CycloisomerizationBicyclo[3.1.0]hexanoneCatalytic turnover at room temp acs.org
Gold (Au)Tandem CyclizationChiral Cyclopentadienyl EstersExcellent enantiomeric excess researchgate.net
Palladium (Pd)Allylic Substitution CascadeChiral PolyheterocyclesStep-efficient synthesis researchgate.net
Copper (Cu)Asymmetric SemireductionAxially Chiral AllenesHigh enantio- and chemoselectivity acs.org
Zinc (Zn)Formal [4+3] AnnulationChiral 2H-AzepinesHigh yield and enantioselectivity xmu.edu.cnnih.gov
Indium (In)Cascade CycloisomerizationTricyclic HeterocyclesHigh atom economy, high yield acs.org
Iridium (Ir)Enantioselective AlkynylationChiral 1,4-EnynesHigh kinetic resolution performance rsc.org

Elucidation of Reactivity Profiles and Mechanistic Investigations of Hex 5 En 3 Yn 1 Ol

Fundamental Reaction Types and Their Underlying Mechanistic Pathways

The reactivity of hex-5-en-3-yn-1-ol is predominantly governed by the interplay of its three functional groups. The electron-rich π-systems of the alkene and alkyne moieties are susceptible to electrophilic attack and can participate in a variety of cyclization and addition reactions. The hydroxyl group can act as a nucleophile or be converted into a leaving group for substitution reactions.

Cyclization and Cycloisomerization Reactions

The enynol framework of this compound is well-suited for intramolecular cyclization reactions, leading to the formation of cyclic structures. These transformations can be promoted by transition metals or proceed through pericyclic pathways.

Transition metal catalysts, particularly those that are π-acidic, can activate the alkyne moiety of this compound towards intramolecular nucleophilic attack by the alkene or hydroxyl group. acs.orgclockss.org

Platinum(II) Chloride (PtCl₂): PtCl₂ is a versatile catalyst for the cycloisomerization of enynols. nih.gov The reaction mechanism generally involves the coordination of the platinum catalyst to the alkyne, which activates it for nucleophilic attack. pku.edu.cn For 5-en-1-yn-3-ol systems, this activation can trigger various reaction pathways, including hydride or O-acyl migrations, ultimately leading to the formation of regioisomeric keto derivatives. nih.gov The specific outcome is often dependent on the substitution pattern of the enynol and the reaction conditions.

Gold(III) (Au(III)): Gold catalysts, such as AuCl₃, are highly effective in promoting the cycloisomerization of enynes. acs.orgresearchgate.net The mechanism is believed to proceed through the π-complexation of the gold catalyst with the alkyne, which facilitates the intramolecular attack of the alkene. acs.org This can lead to the formation of bicyclic products. rsc.org For instance, Au(III) has been shown to catalyze the intramolecular Diels-Alder reaction of certain 1-(2-furyl)-hex-1-en-5-yn-3-ol derivatives. researchgate.netresearchgate.net

Indium(III) (In(III)): Indium(III) halides, such as InBr₃ and InCl₃, are Lewis acids that can also catalyze the cyclization of unsaturated alcohols. clockss.orgthieme-connect.de While specific studies on this compound are not prevalent, the general mechanism involves the activation of a carbonyl compound for a Prins-type cyclization with the alkene, or activation of the alkyne for nucleophilic attack. thieme-connect.de

Table 1: Transition Metal Catalysts in Enynol Cycloisomerization

Catalyst General Mechanistic Feature Potential Products
PtCl₂ Alkyne activation followed by nucleophilic attack, potential for hydride or acyl migrations. nih.govpku.edu.cn Keto derivatives, bicyclic compounds. nih.gov
Au(III) Strong π-acidic activation of the alkyne, facilitating intramolecular reactions. acs.orgrsc.org Bicyclic systems, products of Diels-Alder type reactions. rsc.orgresearchgate.netresearchgate.net
In(III) Lewis acidic activation of functional groups, promoting cyclization. thieme-connect.de Cyclic ethers and other heterocyclic structures. thieme-connect.de

The conjugated enyne system in derivatives of this compound can potentially undergo intramolecular Diels-Alder reactions. In these reactions, the alkene can act as the dienophile and a diene system, which can be part of a substituent, reacts to form a six-membered ring. For example, gold(III) catalysis has been utilized for the intramolecular Diels-Alder reaction of 1-(2-furyl)-hex-1-en-5-yn-3-ol derivatives to synthesize hydroxyphenanthrenes. researchgate.netresearchgate.net This transformation showcases the potential of the enynol scaffold in constructing complex polycyclic aromatic systems. While the nitrile functional group is generally an unreactive dienophile, vinylallenes generated from 1,6-diynes have shown exceptional reactivity in intramolecular Diels-Alder reactions with nitriles. mit.edu

Transition Metal-Catalyzed Cycloisomerization (e.g., PtCl₂, Au(III), In(III))

Addition Reactions to Alkene and Alkyne Moieties

Both the double and triple bonds in this compound are susceptible to addition reactions. The regioselectivity and stereoselectivity of these additions are influenced by the electronic and steric properties of the enynol system.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) to the alkene and alkyne can occur. The reaction with the alkene would be expected to proceed via a halonium ion intermediate, leading to a dihalogenated alkane. The alkyne can also undergo halogenation, potentially leading to a tetrahalogenated product upon addition of two equivalents of the halogen.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would be expected to follow Markovnikov's rule, with the hydrogen adding to the carbon with more hydrogen atoms and the halide adding to the more substituted carbon of the double bond. For the alkyne, a similar regioselectivity would be anticipated.

Hydration: The addition of water across the triple bond, typically catalyzed by mercury salts in acidic conditions, would lead to an enol intermediate that tautomerizes to a ketone. libretexts.org The hydration of the alkene would yield a diol. Hydroboration-oxidation offers an anti-Markovnikov route to alcohols from the alkene and aldehydes or ketones from the alkyne. libretexts.org

Nucleophilic Substitution Reactions at the Hydroxyl Group

The hydroxyl group of this compound can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. chemguide.co.uk For instance, reaction with thionyl chloride (SOCl₂) or a phosphorus trihalide (PX₃) would replace the hydroxyl group with a halogen. This functional group transformation opens up pathways for the introduction of a wide range of nucleophiles at the C1 position, further expanding the synthetic utility of this enynol. The resulting halo-enynes can then participate in coupling reactions, such as the Sonogashira coupling, to create more complex molecular architectures. spbu.ru

Oxidation and Reduction Pathways of the Enynol System

The functional groups of this compound can be selectively oxidized or reduced to access a variety of other compounds.

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP). chemicalforums.com Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would likely lead to the formation of a carboxylic acid and could potentially cleave the double or triple bonds.

Reduction: The unsaturated bonds can be reduced through catalytic hydrogenation. Using a catalyst like palladium on carbon (Pd/C) with hydrogen gas would typically reduce both the alkene and the alkyne to the corresponding alkane, yielding hexan-1-ol. Selective reduction is also possible. For example, Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) can be used to reduce the alkyne to a cis-alkene. perfumerflavorist.com The reduction of the triple bond in a related compound, hex-3-yn-5-en-1-ol, to a (Z)-alkene has been achieved using Rieke's active metallic zinc. researchgate.net

Table 2: Summary of Oxidation and Reduction Reactions

Reaction Type Reagent(s) Functional Group Transformed Product
Oxidation PCC, DMP chemicalforums.com Primary Alcohol Aldehyde
KMnO₄, H₂CrO₄ Primary Alcohol, Alkene, Alkyne Carboxylic Acid, potential cleavage
Reduction H₂, Pd/C Alkene and Alkyne Alkane (Hexan-1-ol)
H₂, Lindlar's Catalyst perfumerflavorist.com Alkyne cis-Alkene
Rieke's Zinc researchgate.net Alkyne (Z)-Alkene

Influence of Electronic and Steric Factors on this compound Reactivity

The reactivity of this compound is intricately governed by the electronic and steric characteristics of its constituent functional groups. The presence of the hydroxyl (-OH) group, the carbon-carbon double bond (C=C), and the carbon-carbon triple bond (C≡C) within the same molecule leads to a complex interplay of effects that dictate its behavior in chemical reactions.

Electronic Factors:

The electronic landscape of this compound is characterized by the high electron density of the π-systems in the double and triple bonds, making them susceptible to attack by electrophiles. The hydroxyl group, with its lone pairs of electrons, can act as a nucleophile or a directing group in various transformations. The conjugation between the enyne moieties can enhance the stability of reactive intermediates.

The hydroxyl group can also exert an inductive effect, influencing the electron density of the adjacent carbon atoms. This can affect the regioselectivity of addition reactions to the triple bond. Furthermore, the hydroxyl group can participate in hydrogen bonding, which can influence the solubility of the compound and its interaction with catalysts and reagents.

Steric Factors:

Steric hindrance plays a crucial role in the reactivity of this compound. The proximity of the hydroxyl group to the alkyne can hinder the approach of bulky reagents to the triple bond. This steric congestion can influence the stereochemical outcome of reactions, favoring the formation of one stereoisomer over another.

In catalytic systems, steric effects can impact the coordination of the molecule to the metal center. The size and shape of the catalyst's ligand sphere, in conjunction with the steric profile of the enynol, will determine the efficiency and selectivity of the catalytic process. For instance, in asymmetric catalysis, the steric environment created by a chiral ligand is designed to differentiate between the prochiral faces of the substrate, leading to an enantioselective transformation.

The interplay between electronic and steric effects is evident in various reactions. For example, in metal-catalyzed cycloisomerization reactions, the electronic nature of the substituents on the enyne can influence the rate and mechanism of the reaction, while steric factors can control the stereoselectivity of the ring-closing step. nih.gov

Interactive Data Table: Factors Influencing Reactivity of this compound

FactorDescriptionImpact on Reactivity
Electronic
π-Systems (C=C, C≡C)High electron density.Susceptible to electrophilic attack.
Hydroxyl Group (-OH)Lone pair of electrons, inductive effect.Can act as a nucleophile, directing group, and influence regioselectivity.
ConjugationInteraction between the double and triple bonds.Can enhance stability of reactive intermediates.
Steric
Proximity of -OH to AlkyneSpatial arrangement of functional groups.Can hinder the approach of bulky reagents, influencing stereoselectivity.
Substrate StructureOverall size and shape of the molecule.Affects coordination to catalyst active sites.

Comparative Mechanistic Studies with Related Enynol and Alkynol Systems

To better understand the reactivity of this compound, it is insightful to compare its mechanistic behavior with that of related enynol and alkynol systems. These comparisons highlight the specific roles of the different functional groups and their relative positioning.

Comparison with other Enynols:

The position of the double and triple bonds, as well as the location of the hydroxyl group, significantly alters the reactivity of enynols. For instance, in 1,6-enynols, the greater separation between the alkene and alkyne moieties allows for different modes of cyclization compared to the conjugated system in this compound. Silver-catalyzed cascade radical sulfonylative-cycloannulation of 1,6-enynols, for example, leads to the formation of 2,3-disubstituted benzoheteroles. researchgate.netacs.org

The stereochemistry of the double bond (E or Z) also plays a critical role. Gold-catalyzed reactions of Z-enynols can lead to the formation of furan (B31954) derivatives. nih.gov In contrast, the reactivity of (E)-hex-4-en-1-yn-3-ol is characterized by the conjugation of the triple bond, double bond, and hydroxyl group.

Comparison with Alkynols:

Alkynols, which lack the alkene functionality, exhibit a simpler reactivity profile primarily centered on the alkyne and hydroxyl groups. For example, 1-hexyn-3-ol (B89403) undergoes typical alkyne reactions like Sonogashira couplings but cannot participate in cycloisomerization reactions that require a conjugated alkene. The absence of the double bond eliminates the possibility of competing reactions involving this functionality.

The reactivity of alkynols can be significantly influenced by the presence of other functional groups. For example, the gold-catalyzed cycloisomerization of alkynol-based 1,5-enynes has been shown to be an effective method for constructing complex ring systems. researchgate.net

Mechanistic Insights from Comparative Studies:

Comparative studies have been instrumental in elucidating the mechanisms of various transformations involving enynols and alkynols. For example, gold-catalyzed cyclization reactions have been extensively studied. researchgate.netmdpi.com These studies have revealed that the reaction can proceed through different pathways depending on the substrate structure and the reaction conditions. In some cases, the reaction involves the initial activation of the alkyne by the gold catalyst, followed by nucleophilic attack by the hydroxyl group. nih.gov In other cases, a more complex cascade of events may occur, including rearrangements and subsequent cycloadditions. nih.gov

Interactive Data Table: Comparative Reactivity of Enynol and Alkynol Systems

Compound TypeKey Structural FeatureCharacteristic ReactionsMechanistic Notes
This compound Conjugated enyne, primary alcoholCycloisomerization, additions, radical reactionsInterplay of alkene, alkyne, and alcohol functionalities.
1,6-Enynols Non-conjugated enyneCascade radical cyclizationsGreater flexibility allows for different cyclization modes. researchgate.netacs.org
(Z)-Enynols Z-configured double bondFuran synthesis (Au-catalyzed)Stereochemistry of the double bond directs the reaction pathway. nih.gov
Alkynols Contains alkyne and alcoholSonogashira coupling, nucleophilic additionsLacks the reactivity associated with an alkene.
Alkynol-based 1,5-enynes Alkynol with a tethered alkeneGold-catalyzed cycloisomerizationForms complex ring systems. researchgate.net

Radical Reactions and Mechanistic Pathways involving Enynol Derivatives

Recent advancements have focused on the radical transformations of propargylic alcohols, a class of compounds that includes enynols. researchgate.net These reactions can be initiated through various methods, including transition-metal catalysis, photo-induction, and electro-induction. researchgate.net

A notable example is the silver-catalyzed cascade radical sulfonylative-cycloannulation of 1,6-enynols. researchgate.netacs.org The proposed mechanism involves the initial generation of a sulfonyl radical, which then adds to the alkyne. The resulting vinyl radical can then undergo a 5-exo-dig or 6-endo-dig cyclization onto the alkene, leading to the formation of a five- or six-membered ring. A subsequent aromatization step can then lead to the final benzoheterole product.

The hydroalkylation of 1,7-enynes can proceed via a cascade radical addition/cyclization process. beilstein-journals.org In this case, a radical is added to the enyne, followed by a 6-exo-dig cyclization to yield a dihydroquinolinone product. beilstein-journals.org

Electron paramagnetic resonance (EPR) spectroscopy has been used to study the radical intermediates in reactions involving enynols. For example, in the O-directed free radical hydrostannation of (±)-trans-3-(2-phenylcyclopropyl)prop-2-yn-1-ol, EPR studies helped to identify the radical species involved in the reaction pathway. rsc.org These studies provide direct evidence for the proposed radical mechanisms.

The development of new methods for generating and utilizing radicals in organic synthesis continues to expand the synthetic utility of enynol derivatives. beilstein-journals.org These reactions offer powerful tools for the construction of complex carbo- and heterocyclic scaffolds. researchgate.net

Catalysis in the Transformations of Hex 5 En 3 Yn 1 Ol

Transition Metal Catalysis for Complex Molecular Architectures

Transition metals have proven to be powerful catalysts for activating the unsaturated functionalities within hex-5-en-3-yn-1-ol, leading to the formation of diverse carbocyclic and heterocyclic frameworks.

Gold and Platinum Catalysis in Cycloisomerization and Annulation

Gold and platinum complexes are particularly effective in catalyzing the cycloisomerization of enynes like this compound. nih.govacs.orgresearchgate.net These reactions typically proceed through the electrophilic activation of the alkyne by the metal catalyst, followed by nucleophilic attack from the tethered alkene. acs.orgnih.gov

For instance, platinum(II) chloride (PtCl₂) catalyzes the cycloisomerization of this compound and its derivatives to yield bicyclo[3.1.0]hexan-3-one structures. nih.gov This transformation is believed to involve the formation of a cyclopropylmethyl platinum carbene intermediate. nih.gov Similarly, cationic gold(I) catalysts, such as those generated from (PPh₃)AuCl and a silver salt, can also promote this type of cyclization. nih.gov The specific product obtained can sometimes be influenced by the nature of the protecting group on the hydroxyl function. For example, while the unprotected alcohol leads to bicyclo[3.1.0]hexan-3-ones, the corresponding acetate (B1210297) can rearrange to form the isomeric bicyclo[3.1.0]hexan-2-one. nih.gov

Gold(III) chloride (AuCl₃) has been employed in the intramolecular Diels-Alder reaction of 1-(2-furyl)-hex-1-en-5-yn-3-ol derivatives, which are structurally related to this compound. This methodology provides a route to hydroxyphenanthrene derivatives and other polynuclear aromatic hydroxyl compounds. researchgate.net

Table 1: Gold and Platinum Catalyzed Cycloisomerization of this compound Derivatives

Catalyst SystemSubstrateProduct(s)Reference
PtCl₂This compoundBicyclo[3.1.0]hexan-3-one nih.gov
(PPh₃)AuCl/AgSbF₆This compound acetateBicyclo[3.1.0]hexan-2-one nih.gov
AuCl₃1-(2-furyl)-hex-1-en-5-yn-3-ol derivativesHydroxyphenanthrene derivatives researchgate.net

Palladium and Copper Catalysis in Cross-Coupling and Click Chemistry

Palladium and copper catalysts are instrumental in facilitating cross-coupling reactions involving the terminal alkyne moiety of this compound. The Sonogashira cross-coupling, a palladium- and copper-cocatalyzed reaction, is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. mdpi.com This reaction has been widely applied in the synthesis of natural products and biologically active molecules. mdpi.com While specific examples detailing the Sonogashira coupling of this compound itself are not prevalent in the provided search results, the general methodology is highly applicable to this substrate. mdpi.com

Copper(I) ions are also well-known catalysts for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms 1,2,3-triazole rings. researchgate.net The terminal alkyne of this compound is a suitable functional group for this type of transformation, which is often used in bioconjugation and drug development.

Table 2: Potential Palladium and Copper Catalyzed Reactions of this compound

Reaction TypeCatalyst SystemPotential Product TypeGeneral Reference
Sonogashira Cross-CouplingPd complex, Cu(I) salt, baseAryl- or vinyl-substituted this compound mdpi.com
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Cu(I) source1,2,3-Triazole-substituted this compound researchgate.net

Indium-Catalyzed Cascade Cyclizations

Indium(III) salts, such as indium(III) iodide (InI₃) and indium(III) triflate (In(OTf)₃), have emerged as effective catalysts for cascade cycloisomerization reactions of 1,5-enynes. udc.esacs.orgrsc.org These reactions proceed under mild conditions and exhibit high atom economy. The indium catalyst activates the alkyne for a 6-endo-dig cyclization, which can be followed by subsequent cyclizations if a suitable pendant nucleophile is present. udc.esacs.org For instance, the indium(III)-catalyzed cascade cycloisomerization of 1,5-enynes with pendant aryl nucleophiles has been shown to produce a variety of tricyclic heterocycles. udc.esacs.org While a direct application to this compound is not explicitly detailed, the methodology is relevant for appropriately substituted derivatives. Furthermore, indium-catalyzed reactions of α,α,γ-trichloroaldimines with terminal alkynes have been developed to synthesize 2-alkynyl-3,3-dichloropyrrolidines. rsc.org

Organocatalysis and Biocatalysis in Enynol Transformations

While transition metal catalysis dominates the transformations of enynols, organocatalysis and biocatalysis offer complementary approaches, often under milder conditions and with unique selectivity. researchgate.netresearchgate.net

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has been successfully merged with biocatalysis in one-pot procedures. researchgate.net For a substrate like this compound, the alcohol functionality could be a target for organocatalytic modifications, or the entire molecule could participate in organocatalyst-mediated cascade reactions. For example, organocatalysts have been shown to mediate the labeling of biomolecules, a strategy that could be applied to derivatives of this compound. researchgate.net

Biocatalysis, utilizing enzymes to perform chemical transformations, offers high selectivity and sustainability. mdpi.com The alcohol group of this compound is a prime target for biocatalytic oxidation using alcohol dehydrogenases (ADHs) or alcohol oxidases (AlcOx) to form the corresponding aldehyde or carboxylic acid. mdpi.com These enzymatic oxidations are often highly enantioselective. mdpi.com Furthermore, engineered hemeproteins have been developed as carbene transferases, which could potentially be used for the cyclopropanation of the alkene in this compound. caltech.edu

Development of Chiral Catalytic Systems for Asymmetric Induction

The synthesis of enantiomerically pure compounds is a major goal in modern organic chemistry, and the development of chiral catalytic systems is central to this endeavor. ru.nl For transformations involving this compound, several strategies for asymmetric induction have been explored.

Chiral phosphine-oxazoline (PHOX) ligands have been used in palladium-catalyzed conjunctive cross-coupling reactions to generate chiral organoboron reagents. nih.gov This type of methodology could potentially be applied to create chiral derivatives of this compound. The development of chiral ligands for palladium-catalyzed asymmetric allylic substitution is also a highly advanced field, with a wide variety of ligands available to control the enantioselectivity of the reaction. acs.org

In the realm of rhodium catalysis, chiral BINAP ligands have been successfully employed in the asymmetric cycloisomerization of 1,6-enynes to achieve high enantiomeric excesses. nih.gov The choice of the counterion in the rhodium catalyst can also have a significant impact on the reaction's efficiency and enantioselectivity. nih.gov

Copper hydride catalysis, in conjunction with chiral ligands, has been used for the enantioselective synthesis of axially chiral allenes from conjugated enynes. acs.org This approach could be relevant for transformations of derivatives of this compound.

Finally, chiral aldehyde catalysis has emerged as a powerful tool in asymmetric synthesis, particularly for reactions involving amino acids. frontiersin.org While not directly applicable to this compound itself, the principles of designing chiral catalysts for specific functional group transformations are broadly relevant.

Heterogeneous and Homogeneous Catalytic Systems: Comparative Studies

The catalytic transformations of unsaturated alcohols like this compound are pivotal in synthetic organic chemistry. The choice between a heterogeneous and a homogeneous catalytic system is crucial as it dictates the reaction's selectivity, efficiency, and industrial applicability. While direct comparative studies focusing exclusively on this compound are not extensively documented, a robust comparative analysis can be constructed by examining research on structurally analogous compounds, particularly its isomers like 3-hexyn-1-ol (B147329). These studies provide critical insights into how different catalytic paradigms can be applied to the functional groups within this compound.

In general, homogeneous catalysts are soluble in the reaction medium, offering high selectivity and activity under mild conditions due to well-defined active sites. youtube.commdpi.com In contrast, heterogeneous catalysts exist in a different phase from the reactants, a characteristic that makes them preferable from an industrial standpoint due to their ease of separation and recyclability. mdpi.comcore.ac.uk

Heterogeneous Catalytic Systems: Focus on Selective Hydrogenation

Heterogeneous catalysis is prominently employed for the selective hydrogenation of alkynes to alkenes. For a molecule like this compound, this would involve the reduction of the carbon-carbon triple bond. Extensive research on the isomer 3-hexyn-1-ol provides a clear model for this transformation.

Palladium-based catalysts supported on materials like alumina (B75360) (Al₂O₃) are highly effective. mdpi.comresearchgate.net Research has demonstrated that the method of catalyst preparation significantly impacts performance. For instance, two catalysts prepared with 0.25% Pd on Al₂O₃, differing only in the order of reagent addition (Cat 1 and Cat 1), showed distinct activities. mdpi.comresearchgate.net Cat 1, which involved adding the colloidal metal to a suspension of alumina, resulted in smaller, more homogeneously distributed metal particles and thus higher catalytic activity. mdpi.comresearchgate.net This allowed for efficient hydrogenation at very high substrate-to-palladium molar ratios (e.g., 6000:1). mdpi.com

The selectivity of these reactions, particularly towards the desired (Z)-alkene, is a critical parameter. The hydrogenation of 3-hexyn-1-ol can yield the target (Z)-3-hexen-1-ol, the (E)-isomer, and the fully saturated hexanol. mdpi.comresearchgate.net Studies show that while high conversion is achievable, it can sometimes come at the expense of selectivity. mdpi.com The use of bimetallic catalysts, such as those containing both palladium and copper, has been explored to improve selectivity and reduce the required amount of precious metal. mdpi.comresearchgate.net Furthermore, the choice of solvent and the use of additives can modulate catalyst activity and selectivity. mdpi.comrsc.org

The following table summarizes research findings on the heterogeneous hydrogenation of 3-hexyn-1-ol, which serves as a proxy for this compound.

SubstrateCatalyst SystemSubstrate/Pd Ratio (mol/mol)SolventTemp (°C)Time (min)Conversion (%)Selectivity to (Z)-alkenol (%)Reference
3-Hexyn-1-olCat 1 (0.25% Pd/Al₂O₃)500i-propanol259010064.0 mdpi.comresearchgate.net
3-Hexyn-1-olCommercial (0.6% Pd/C)500i-propanol25180~60~95.0 researchgate.net
3-Hexyn-1-olCat 1* (0.25% Pd/Al₂O₃)6000i-propanol60150~95~94.0 mdpi.comresearchgate.net
3-Hexyn-1-olCat 1* (0.25% Pd/Al₂O₃)10000i-propanol60180~85~93.0 mdpi.com
3-Hexyn-1-olCat 2 ((0.156% Cu, 0.075% Pd)/Al₂O₃)6000i-propanol60180~30>99.0 mdpi.com

Homogeneous Catalytic Systems: Precision in Cyclization and Isomerization

Homogeneous catalysts are particularly advantageous for reactions requiring high chemo- and stereoselectivity, such as cyclizations of enynols. researchgate.net Gold and other transition-metal complexes are exemplary catalysts for such transformations. researchgate.netbeilstein-journals.org For a substrate like this compound, the combination of an alcohol, an alkyne, and an alkene offers multiple pathways for intramolecular cyclization.

Gold(I) catalysts, for example, are exceptionally effective at activating alkyne moieties towards nucleophilic attack under mild conditions. researchgate.netbeilstein-journals.org The intramolecular addition of the hydroxyl group in an enynol can lead to the formation of furan-containing structures. Research on (Z)-2-en-4-yn-1-ols demonstrates that gold catalysis can provide regioselective access to substituted furans and stereo-defined dihydrofurans. beilstein-journals.org The reaction mechanism often involves the coordination of the gold catalyst to the alkyne, making it susceptible to attack by the pendant hydroxyl group.

Other homogeneous systems can also effect unique transformations. For instance, cationic cyclization of alkynols can be promoted by strong acids like tetrafluoroboric acid in specialized solvents such as 1,1,1,3,3,3-hexafluoropropan-2-ol, leading to the formation of cyclohexanone (B45756) derivatives. organic-chemistry.org While homogeneous hydrogenation is less common industrially, catalysts like Wilkinson's catalyst (a rhodium-phosphine complex) are known for their excellent chemoselectivity in hydrogenating alkenes under mild conditions, often at room temperature and atmospheric pressure. youtube.com

The table below provides examples of homogeneous catalytic systems used for the transformation of enynol substrates.

Substrate TypeCatalyst SystemReaction TypeProduct TypeReference
(Z)-2-en-4-yn-1-olsGold(I) ComplexCyclizationSubstituted Furans beilstein-journals.org
1,5-EnynesGold(III) ComplexCyclizationCyclic Compounds researchgate.net
AlkynolsHBF₄ in HFIPCationic CyclizationCyclohexanones organic-chemistry.org
Indole and Enynol(S)-AuPP/AgSbF₆Asymmetric CyclizationDihydrocyclohepta[b]indoles oup.com
AlkenesWilkinson's Catalyst (Rh(PPh₃)₃Cl)HydrogenationAlkanes youtube.com

Comparative Analysis

The primary distinction between the two catalytic systems lies in their reaction mechanisms and practical utility. Heterogeneous hydrogenation of alkynes on a metal surface typically follows the Horiuti-Polanyi mechanism, which involves the independent adsorption and reaction of hydrogen and the substrate on the catalyst surface. chinesechemsoc.org Homogeneous hydrogenation, in contrast, often proceeds via an associative mechanism where the catalyst coordinates to the alkyne first, which then promotes the activation of dihydrogen. chinesechemsoc.org This mechanistic difference is a key reason for the generally higher selectivity observed with homogeneous systems.

The main advantage of heterogeneous catalysts is their stability and ease of recovery, which is crucial for cost-effective industrial processes. mdpi.com Homogeneous catalysts, while often more active and selective, pose significant challenges for separation from the product stream, which can lead to product contamination and loss of the (often expensive) catalyst. youtube.commdpi.com

Efforts to bridge the gap between these two areas include the "heterogenization" of homogeneous catalysts by anchoring them to solid supports and the use of soluble modifiers or "poisons" like quinoline (B57606) with heterogeneous catalysts to improve selectivity by altering the electronic properties of the metal surface. core.ac.ukrsc.org These hybrid approaches seek to combine the high selectivity of homogeneous systems with the practical advantages of heterogeneous ones.

Applications of Hex 5 En 3 Yn 1 Ol in Advanced Organic Synthesis and Materials Science

Building Block for Natural Product Total Synthesis

The intricate and diverse structures of natural products often present formidable challenges to synthetic chemists. Hex-5-en-3-yn-1-ol serves as a key starting material or intermediate in the total synthesis of various natural products, enabling the construction of their complex frameworks. ontosight.ai Its bifunctional nature allows for sequential and selective reactions, providing a strategic advantage in multistep synthetic sequences.

Precursors to Biologically Active Scaffolds (e.g., Terpenes, Inthomycins)

This compound and its derivatives are instrumental in the synthesis of biologically active scaffolds found in natural products like terpenes and inthomycins. Terpenes, a large and diverse class of naturally occurring organic compounds, are known for their aromatic properties and are widely used in the fragrance and food industries. uni-hannover.demdpi.com The synthesis of certain terpenes involves the use of building blocks that can be derived from or are structurally related to this compound, allowing for the construction of the characteristic isoprene (B109036) units that form the backbone of these molecules. uni-hannover.demdpi.com

Inthomycins are a family of antibiotics that exhibit significant biological activities. nih.gov The total synthesis of these complex molecules often relies on the strategic use of versatile building blocks. The structural motif of this compound can be incorporated into synthetic routes leading to the core structures of inthomycins, facilitating the assembly of their polyene and chiral fragments. nih.gov

Synthetic Intermediate for Complex Organic Molecules

Beyond its application in natural product synthesis, this compound is a valuable intermediate for the creation of a wide array of complex organic molecules. ontosight.ai Its reactive sites—the hydroxyl group, the double bond, and the triple bond—can be manipulated through a variety of organic reactions to build intricate molecular structures. ontosight.ai

Design and Assembly of Polycyclic and Heterocyclic Frameworks

The construction of polycyclic and heterocyclic frameworks is a cornerstone of modern organic synthesis, as these motifs are prevalent in pharmaceuticals and other functional molecules. This compound serves as a linchpin in the design and assembly of such frameworks. sci-hub.se The presence of both an alkene and an alkyne allows for various cycloaddition and annulation reactions, leading to the formation of fused and bridged ring systems. For instance, it can participate in domino reactions to generate indene-based polycyclic systems. researchgate.net Furthermore, the hydroxyl group can be used to introduce heteroatoms or to direct the stereochemical outcome of reactions, enabling the synthesis of complex heterocyclic structures.

Role in the Synthesis of Functional Materials and Polymers

The unique chemical properties of this compound also extend its utility to the field of materials science. Its ability to undergo polymerization and to be incorporated into larger molecular assemblies makes it a valuable component in the synthesis of functional materials and polymers. molport.comacs.org The alkyne and alkene groups can participate in various polymerization reactions, such as "click chemistry" reactions, to form polymers with tailored properties. researchgate.net These materials can have applications in diverse areas, including the development of new resins and specialty chemicals.

Probes for Mechanistic Enzymology and Biochemical Pathway Research

Understanding the mechanisms of enzyme-catalyzed reactions is crucial for drug discovery and the elucidation of biological pathways. Derivatives of this compound have been employed as chemical probes to study enzyme mechanisms and investigate biochemical pathways. The reactive alkyne functionality can be used to covalently label the active sites of enzymes, allowing for their identification and characterization. For example, alkyne-tagged probes have been used to identify the molecular targets of natural products in cancer cells. This approach aids in understanding how certain compounds exert their biological effects.

Computational Chemistry and Theoretical Investigations of Hex 5 En 3 Yn 1 Ol

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone in computational chemistry for studying the electronic structure of molecules. scispace.comuio.no It offers a balance between computational cost and accuracy, making it suitable for investigating systems of the size and complexity of Hex-5-en-3-yn-1-ol. researchgate.net DFT calculations allow for the determination of ground-state electronic properties, electron density distribution, and reactivity indices, which are crucial for understanding the chemical behavior of this polyfunctional molecule. scispace.com

The reactivity of this compound is dictated by the interplay of its three functional groups: the nucleophilic and π-basic alkene, the electrophilic and π-acidic alkyne, and the coordinating and protic alcohol group. DFT studies can quantify the electronic characteristics of these groups, such as local charges, and map the molecule's electrostatic potential to identify sites susceptible to nucleophilic or electrophilic attack.

A significant application of DFT is the elucidation of reaction mechanisms by mapping the potential energy surface. This involves calculating the energies of reactants, products, intermediates, and, crucially, transition states. For this compound, several reactions are of interest, particularly metal-catalyzed cycloisomerizations. mdpi.com

Theoretical studies on analogous en-yne systems have demonstrated the power of DFT in predicting reaction pathways. For instance, in radical cyclizations, a key consideration is the competition between different ring-closure modes, such as 5-exo-dig and 6-endo-dig pathways. DFT calculations can determine the activation barriers for each pathway, revealing the kinetic favorability of one over the other. researchgate.net For the 1,3-hexadien-5-yn-1-yl radical, which is structurally related, ab initio calculations showed the 5-exo cyclization to be favored both enthalpically and entropically over the 6-endo cyclization. researchgate.net A similar approach applied to this compound would provide precise energy profiles for its specific cyclization reactions, rationalizing experimentally observed product distributions.

A hypothetical energy profile for a catalyzed cyclization of this compound can be constructed to illustrate the insights gained from DFT.

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction Pathway

SpeciesDescriptionRelative Energy (kcal/mol)
Reactant + CatalystThis compound and catalyst0.0
Pre-reaction ComplexCoordination of the alkyne/alkene to the catalyst-5.2
Transition State 1 (TS1)5-exo-dig cyclization+18.5
IntermediateFive-membered ring intermediate+2.1
Transition State 2 (TS2)Product formation/catalyst regeneration+15.3
Product + CatalystCyclized product and regenerated catalyst-12.7
Note: The energy values in this table are hypothetical and serve to illustrate the type of data generated from DFT calculations for transition state analysis.

The chemical behavior of this compound is governed by the electronic communication between its functional groups. DFT is an invaluable tool for dissecting these interactions. The alkyne group is generally electron-withdrawing, which can influence the reactivity of the adjacent alkene and the acidity of the hydroxyl group.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's frontier orbitals. The HOMO location can indicate the most likely site for electrophilic attack, while the LUMO location suggests the site for nucleophilic attack. For this compound, the HOMO is expected to have significant contributions from the C=C double bond, whereas the LUMO would be centered on the C≡C triple bond. The hydroxyl group can act as a directing group in catalyzed reactions through coordination with a metal center, an interaction that can be modeled effectively with DFT. tdx.cat

Table 2: Electronic Properties of Functional Groups in this compound

Functional GroupHybridizationExpected Electronic CharacterRole in Reactivity
Alkene (C5=C6)sp²Nucleophilic, π-donatingUndergoes electrophilic addition; participates in pericyclic reactions.
Alkyne (C3≡C4)spElectrophilic, π-acceptingSite for nucleophilic attack; undergoes cycloisomerization.
Alcohol (-CH₂OH)sp³Nucleophilic, H-bond donor, coordinatingCan act as an internal nucleophile; directs metal catalysts. tdx.cat

Energy Profiles and Transition State Analysis of Key Reactions

Molecular Dynamics Simulations for Conformational Analysis

This compound is a flexible molecule due to the single bonds in its carbon backbone. It can adopt numerous conformations in solution, and its conformational preferences can significantly impact its reactivity. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational space of flexible molecules over time. biorxiv.orgbilkent.edu.tr

By simulating the motion of every atom in the molecule, often in the presence of explicit solvent molecules, MD can reveal the most stable conformers, the energy barriers between them, and their relative populations. mdpi.com For a molecule like this compound, MD simulations could identify key dihedral angles and track their evolution to characterize the predominant shapes the molecule assumes. This information is critical for understanding substrate pre-organization before a chemical reaction, especially in enzyme or metal catalysis where a specific conformation may be required for binding to the active site. While specific MD studies on this compound are not prevalent, the methodology has been successfully applied to similar small, flexible molecules to determine conformational ratios and lifetimes. mdpi.com

Theoretical Insights into Catalytic Mechanisms and Selectivity

This compound is a substrate for various catalytic transformations, including palladium-catalyzed couplings and gold-catalyzed cyclizations. mdpi.comacs.orgresearchgate.net Theoretical investigations, primarily using DFT, are instrumental in understanding the detailed mechanisms of these reactions and the origins of their selectivity. researchgate.netnih.gov

Computational studies can model the entire catalytic cycle, from the initial coordination of the substrate to the catalyst, through the key bond-forming or bond-breaking steps, to the final product release. researchgate.net For example, in a gold-catalyzed hydroamination or cycloisomerization, DFT can be used to compare different potential pathways, such as outer-sphere versus inner-sphere nucleophilic attack on the gold-activated alkyne. ucl.ac.uk These calculations can rationalize why a particular regio- or stereoisomer is formed preferentially.

By modeling the transition states for different selective pathways (e.g., formation of different enantiomers or diastereomers), the energy differences can be calculated and correlated with experimentally observed enantiomeric or diastereomeric excess. This predictive capability is a major strength of computational chemistry in catalyst design and reaction optimization. acs.orgtsukuba.ac.jp

Table 3: Application of Theoretical Methods to Catalytic Reactions of this compound

Catalytic ReactionCatalyst TypeKey Question Addressed by TheoryTheoretical Method
CycloisomerizationGold(I), Platinum(II)Mechanism of alkyne activation; origin of regioselectivity (5-exo vs. 6-endo). mdpi.comDFT
EtherificationIron(III)Role of additives; mechanism of C-O bond formation. acs.orgDFT
HydrogenationPalladiumOrigin of stereoselectivity (Z vs. E alkene); surface binding modes. mdpi.comDFT, QM/MM
Coupling ReactionsPalladiumMechanism of oxidative addition and reductive elimination; role of ligands. acs.orgDFT

Advanced Analytical Methodologies for Research on Hex 5 En 3 Yn 1 Ol

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a fundamental tool in the study of Hex-5-en-3-yn-1-ol, providing detailed information about its molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide atom-specific information, allowing for a complete mapping of the carbon skeleton and the positions of hydrogen atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for each unique proton environment. The protons of the terminal vinyl group (C=CH₂) typically appear as a complex multiplet in the olefinic region. The methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) and those adjacent to the alkyne (-C≡C-CH₂-) would resonate at distinct chemical shifts, with their multiplicity revealing coupling to neighboring protons. The hydroxyl proton (-OH) often appears as a broad singlet, though its position and appearance can vary with concentration and solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. nih.gov The carbon atoms of the alkyne (C≡C) and alkene (C=C) functions resonate in characteristic downfield regions, clearly distinguishable from the sp³-hybridized carbons of the methylene groups. nih.govspectrabase.com The carbon atom bearing the hydroxyl group (CH-OH) is also shifted downfield due to the electronegativity of the oxygen atom. hmdb.ca

Table 1: Predicted and Experimental NMR Data for this compound and Related Structures.
NucleusFunctional GroupTypical Chemical Shift (δ, ppm)Reference Compound/Data
¹HVinyl Protons (C=CH₂)5.0 - 6.0General alkene data mdpi.com
¹HMethylene Protons (-CH₂-C≡)~2.4 - 2.8Data for 5-hexyn-1-ol (B123273) chemicalbook.com
¹HMethylene Protons (-CH₂OH)~3.6 - 3.8Data for 5-hexyn-1-ol chemicalbook.com
¹HHydroxyl Proton (-OH)Variable (broad singlet)General alcohol data mdpi.com
¹³CAlkene Carbons (C =C H₂)~115 - 140Data for (E)-HEX-3-EN-5-YN-1-OL spectrabase.com
¹³CAlkyne Carbons (-CC -)~70 - 90Data for 5-hexyn-1-ol chemicalbook.com
¹³CHydroxyl-bearing Carbon (-C H₂OH)~60 - 65Data for 5-hexyn-1-ol chemicalbook.com
¹³CMethylene Carbon (-C H₂-C≡)~20 - 30Data for 5-hexyn-1-ol chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The absorption of IR radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds. uobabylon.edu.iq

The IR spectrum of this compound is expected to show several characteristic absorption bands:

O-H Stretch: A strong, broad absorption band typically appears in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl group's stretching vibration. For the related compound 5-hexen-1-ol, this band is observed around 3328 cm⁻¹. chegg.com

C-H Stretches: Absorptions for sp² C-H bonds (from the vinyl group) are expected just above 3000 cm⁻¹, while sp³ C-H stretches (from the methylene groups) appear just below 3000 cm⁻¹. chegg.com

C≡C Stretch: A weak to medium, sharp absorption band around 2100-2260 cm⁻¹ indicates the presence of the carbon-carbon triple bond.

C=C Stretch: A medium intensity band in the 1620-1680 cm⁻¹ region corresponds to the carbon-carbon double bond stretch. For 5-hexen-1-ol, this is seen at 1642 cm⁻¹. chegg.com

C-O Stretch: A strong band in the 1050-1260 cm⁻¹ region signifies the C-O single bond stretch of the primary alcohol.

Table 2: Characteristic Infrared Absorption Frequencies for this compound.
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
-OHO-H Stretch3200 - 3600Strong, Broad
=C-HC-H Stretch3010 - 3100Medium
-C-HC-H Stretch2850 - 2960Medium
-C≡C-C≡C Stretch2100 - 2260Weak to Medium, Sharp
-C=C-C=C Stretch1620 - 1680Medium
-C-OC-O Stretch1050 - 1260Strong

UV-Vis Spectroscopy for Conjugated Systems

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. uobabylon.edu.iq The en-yne moiety in this compound constitutes a conjugated system where the π-electrons are delocalized across the double and triple bonds.

This conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.com Consequently, the molecule absorbs light at a longer wavelength (lower energy) compared to non-conjugated alkenes or alkynes. The primary electronic transition observed is the π → π* transition. uobabylon.edu.iq While simple alkenes absorb below 200 nm, the conjugation in an en-yne system shifts the maximum absorption wavelength (λmax) into the more accessible region of a standard UV-Vis spectrophotometer (200-400 nm). masterorganicchemistry.comresearchgate.net The exact λmax is sensitive to the molecular environment and solvent but serves as a key indicator of the conjugated π-system. libretexts.org

Chromatographic Methods for Separation and Quantification

Chromatography is essential for isolating this compound from reaction mixtures or natural sources and for quantifying its purity. The choice of method depends on the volatility of the compound and the complexity of the matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound. scientificarchives.com In GC, the compound is vaporized and separated from other components based on its boiling point and interactions with a stationary phase in a capillary column. scione.com The separated components then enter the mass spectrometer, which provides information on their mass-to-charge ratio.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (96.13 g/mol ). nih.gov Furthermore, a characteristic fragmentation pattern would be observed, resulting from the cleavage of the molecule at its weakest points. This pattern provides a structural fingerprint that can be used for definitive identification by comparing it to spectral libraries. researchgate.net GC-MS is also highly sensitive, allowing for the detection and quantification of trace amounts of the compound. rsc.org

High-Performance Liquid Chromatography (HPLC) and LC-MS for Complex Mixtures

For less volatile derivatives or for the analysis of complex, heat-sensitive mixtures, High-Performance Liquid Chromatography (HPLC) is the method of choice. sci-hub.se this compound, being a polar molecule due to its hydroxyl group, can be effectively separated using various HPLC modes.

Reversed-Phase (RP) HPLC: This is a common mode where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). sielc.com The retention of the analyte can be finely tuned by adjusting the solvent composition.

Chiral HPLC: To separate enantiomers of this compound, if it is synthesized as a racemate, chiral stationary phases are required. This technique is crucial in asymmetric synthesis to determine the enantiomeric excess (ee) of a product.

Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds, HILIC can be an alternative separation strategy. chromatographyonline.com

Coupling HPLC with mass spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of MS. chromatographyonline.comresearchgate.net This is particularly useful for identifying the compound in complex matrices where chromatographic peaks may overlap. Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that can generate a protonated molecular ion [M+H]⁺, confirming the molecular weight of the analyte with high accuracy. jst.go.jp

Advanced Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is an indispensable tool in the study of this compound, providing vital information on molecular weight and structure. Advanced MS techniques are particularly important for monitoring the progress of reactions and identifying the array of products that can arise from its multifunctional nature.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of this compound and its reaction products. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of a precise elemental composition. This capability is essential for distinguishing between isomers and identifying trace impurities.

For this compound (C₆H₈O), the exact mass of the neutral molecule is 96.05751 Da. nih.gov HRMS analysis, often using soft ionization techniques like Electrospray Ionization (ESI), would detect ions such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. The high mass accuracy of HRMS confirms the molecular formula and is instrumental in validating the products of complex reactions, such as dehydrative cascade couplings or thiol-yne click reactions involving related hexynyl structures. mdpi.comacs.org

Table 1: Theoretical HRMS Data for this compound (C₆H₈O)
Ion SpeciesAdductTheoretical m/z
[M]⁺•-96.05751
[M+H]⁺H⁺97.06532
[M+Na]⁺Na⁺119.04726
[M+K]⁺K⁺135.02120

Ion Trap Mass Spectrometry is a powerful technique for structural elucidation through tandem mass spectrometry (MS/MS) experiments. In this method, the molecular ion of this compound is isolated and then fragmented by collision-induced dissociation (CID) to produce a characteristic pattern of fragment ions. Analysis of these fragments provides detailed structural information. The fragmentation of alcohols, alkenes, and alkynes follows predictable pathways. slideshare.netwikipedia.org

For this compound, key fragmentation pathways would include:

Dehydration: Loss of a water molecule (H₂O, 18 Da) is a common fragmentation for alcohols, leading to a significant peak at m/z 78. whitman.edusavemyexams.com

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is highly favored. msu.edu This can result in the loss of an ethyl group (C₂H₅, 29 Da) to yield a fragment at m/z 67, or the loss of a vinyl group (C₂H₃, 27 Da) to yield a fragment at m/z 69.

Rearrangements: Complex rearrangements, such as the McLafferty rearrangement, can occur due to the presence of unsaturated bonds, leading to characteristic neutral losses. wikipedia.org

The analysis of these fragmentation patterns is crucial for distinguishing this compound from its isomers and for identifying the structure of its reaction products. iu.edu

Table 2: Predicted Major Mass Fragments of this compound in EI-MS
m/zProposed Fragment Structure/Neutral LossFragmentation Pathway
96[C₆H₈O]⁺•Molecular Ion (M⁺•)
78[M - H₂O]⁺•Dehydration
67[M - C₂H₅]⁺α-Cleavage (loss of ethyl radical)
68[M - C₂H₄]⁺•Rearrangement
53[C₄H₅]⁺Cleavage at C3-C4 bond

High-Resolution Mass Spectrometry (HRMS)

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

Many synthetic transformations involving unsaturated systems like enynes proceed through radical intermediates. Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a unique and powerful technique for the direct detection and characterization of these paramagnetic species. bruker.com It provides invaluable mechanistic information that cannot be obtained by other methods.

While direct EPR studies on this compound are not extensively documented, its structure makes it a prime candidate for reactions involving radical pathways, such as:

Radical Cyclizations: Intramolecular additions of radicals onto the alkyne or alkene moieties are common pathways for forming cyclic compounds. beilstein-journals.org

Hydrostannation: The addition of tin-centered radicals across the alkyne, often directed by the hydroxyl group, has been studied in related propargyl alcohols using EPR to observe the radical intermediates. researchgate.net

Metalloradical Catalysis: Reactions catalyzed by open-shell metal complexes can involve the formation of metal-entangled organic radicals, which have been successfully detected by EPR. nih.gov

In cases where radical intermediates are too short-lived for direct detection, spin trapping techniques are employed. A "spin trap" molecule reacts with the transient radical to form a more stable radical adduct, which can then be readily observed and characterized by EPR. acs.org This approach provides evidence for the existence of the initial radical and can offer structural information about it.

Table 3: Application of EPR in Studying Reactions of Enyne Alcohols
Reaction TypePotential Radical IntermediateRole of EPR Spectroscopy
Radical-mediated CycloisomerizationVinyl or Alkyl RadicalDirect detection of cyclic radical intermediates, providing mechanistic insight. beilstein-journals.org
Free-Radical HydrostannationVinylstannyl RadicalEvidence for the reversible addition of stannyl (B1234572) radicals to the alkyne. researchgate.net
Photoredox CatalysisRadical Cations/AnionsDetection of radical ions and intermediates to elucidate the catalytic cycle.
Thiol-yne AdditionsThiyl Radical AdductIdentification of intermediates using spin trapping techniques. acs.org

X-ray Crystallography for Absolute Stereochemistry Determination (applicable to derivatives)

This compound contains a chiral center at the C-3 position, meaning it exists as a pair of enantiomers. While the compound itself is a liquid, the absolute stereochemistry of this chiral center can be unequivocally determined by single-crystal X-ray crystallography performed on a suitable solid derivative. This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of all stereocenters.

A key strategy involves reacting this compound to create a crystalline derivative. For instance, it can be derivatized to form esters, carbamates, or incorporated into larger molecules that readily crystallize. A documented example involves reacting hex-5-yn-1-ol with cyanuric acid to form hexynyl-cyanuric acid. This derivative was then co-crystallized with melamine (B1676169) to form a supramolecular assembly, whose layered structure was characterized using powder X-ray diffraction (XRD), a technique related to single-crystal crystallography. rsc.org

X-ray crystallography is considered the "gold standard" for stereochemical assignment and is often used to confirm results from other techniques like NMR-based methods (e.g., Mosher's method). usm.edu The ability to form a well-ordered crystal is the primary prerequisite for this powerful analytical method. mdpi.com

Table 4: Example of Derivatization for Crystallographic Analysis
Reactant 1Reactant 2Resulting DerivativeAnalytical PurposeReference
Hex-5-yn-1-ol (Mesylate)Cyanuric AcidHexynyl-cyanuric acidFormation of a solid derivative for co-crystallization and structural analysis by X-ray diffraction. rsc.org
Chiral AlcoholChiral Derivatizing Agent (e.g., MTPA)Diastereomeric EstersSeparation of diastereomers and crystallization for absolute configuration determination. usm.edu

Emerging Research Frontiers and Future Perspectives

Integration of Hex-5-en-3-yn-1-ol in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) represent highly efficient synthetic strategies by combining multiple reaction steps into a single operation, thereby minimizing waste and improving atom economy. tcichemicals.com The distinct reactivity of the alkene, alkyne, and hydroxyl functional groups in this compound makes it an ideal substrate for designing such complex transformations.

Researchers are increasingly exploring the use of enynols like this compound in cascade sequences to rapidly construct complex molecular architectures. For instance, gold(III) chloride has been shown to catalyze a cascade reaction involving an initial cycloisomerization of enynol derivatives, which form 1,3-butadiene (B125203) intermediates. These intermediates can then undergo a subsequent Diels-Alder cycloaddition, leading to the formation of fused or spirocyclic compounds in a single pot. This strategy streamlines the synthesis of intricate polycyclic systems that would otherwise require lengthy, stepwise approaches.

Furthermore, the development of MCRs involving enynols is a burgeoning field. While specific examples focusing solely on this compound are emerging, related structures are being successfully employed. The general principle involves the sequential and controlled reaction of the different functional groups with multiple reaction partners. For example, a three-component reaction could conceivably involve the initial formation of an intermediate via the hydroxyl group, followed by a transition-metal-catalyzed reaction at the enyne moiety, and finally a terminating cyclization or cross-coupling step. The potential of this compound in such reactions is significant for the divergent synthesis of libraries of complex molecules from a simple starting material. tcichemicals.com

Exploration of Novel Catalytic Systems and Methodologies

The rich chemistry of this compound is largely unlocked through the use of transition metal catalysts. The development of novel catalytic systems and methodologies is therefore a key research frontier for expanding its synthetic utility.

Gold and platinum catalysts are particularly effective in activating the alkyne group of enynols towards nucleophilic attack, initiating cycloisomerization reactions. For instance, PtCl2 has been utilized for the cycloisomerization of 1-hexen-5-yn-3-ol, a constitutional isomer of this compound. Research is now focused on developing more sophisticated ligand-supported catalysts to control the regio- and stereoselectivity of these transformations. The goal is to fine-tune the electronic and steric properties of the catalyst to favor specific reaction pathways, leading to the selective formation of desired products.

Beyond gold and platinum, other metals are being investigated. Indium(III) catalysts, for example, have been shown to be effective in promoting double cycloisomerization reactions of 1,5-enynes, proceeding through a cascade process with high regioselectivity. acs.org The search for cheaper, more abundant, and less toxic metal catalysts is an ongoing effort. Copper-based systems, for instance, are being explored for the dimerization of terminal acetylenes and could find applications in reactions involving this compound. researchgate.net Additionally, silver-catalyzed cascade reactions of propargylic alcohols with tosylmethyl isocyanide (TosMIC) have been developed for the synthesis of vinyl sulfones, showcasing the potential for discovering unprecedented reactivity with novel catalytic systems. rsc.org

The table below summarizes some of the catalytic systems and their applications in reactions involving enynols and related compounds.

Catalyst Reaction Type Substrate Type Product Type Reference
AuCl3Cascade (Cycloisomerization/Diels-Alder)Enynol derivativesFused or spirocyclic compounds
PtCl2Cycloisomerization1-Hexen-5-yn-3-olCyclic ketones
InI3Cascade Cycloisomerization1,5-EnynesTricyclic heterocycles acs.org
AgOAcCascade ReactionPropargylic alcohols(E)-vinyl sulfones rsc.org
CuClDimerizationTerminal acetylenesDiynes researchgate.net

Bio-inspired Synthesis and Biomimetic Transformations

Bio-inspired synthesis seeks to mimic nature's strategies for constructing complex molecules. While direct enzymatic reactions involving this compound are not yet widely reported, its structural motifs are relevant to the synthesis of natural products and bioactive molecules. ontosight.ai The enyne functionality is a precursor to various structures found in nature, and the development of biomimetic transformations is a promising area of research.

One approach involves using the principles of biosynthetic pathways to design synthetic routes. For example, polycyclization reactions of polyenes, which are common in terpene biosynthesis, can be mimicked using the enyne moiety of this compound as a starting point. Catalytic systems that promote biomimetic-like cyclizations could lead to the efficient synthesis of natural product skeletons.

Furthermore, derivatives of this compound could be designed as probes to study enzyme mechanisms, particularly those involving alkynes. The synthesis of natural product derivatives, such as the pericharaxins, which are epimeric hydroxy-polyene glycerol (B35011) ethers, demonstrates the utility of related building blocks in constructing complex, biologically relevant molecules. ifremer.fr

Applications in Next-Generation Materials and Nanotechnology

The unique chemical structure of this compound also makes it an attractive candidate for the development of advanced materials and applications in nanotechnology. google.com The presence of multiple reactive sites allows for its incorporation into polymers and other macromolecular structures.

The alkyne group, for instance, can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to form stable triazole linkages. scielo.br This provides a highly efficient and versatile method for functionalizing polymers or surfaces. The alkene group offers another handle for polymerization or post-polymerization modification. The hydroxyl group can be used to initiate ring-opening polymerizations or to attach the molecule to a solid support.

The potential to create polymers with a high density of functional groups makes this compound a valuable monomer for creating functional materials. These materials could have applications in areas such as drug delivery, sensing, or as advanced coatings. In nanotechnology, the defined structure of this compound could be used to construct well-defined nanostructures on surfaces or as building blocks for molecular machines. The immobilization of related alkynols onto polymer supports has been demonstrated, paving the way for the development of recyclable catalytic systems and solid-phase synthesis strategies. rsc.org

Computational Design of Novel Enynol Derivatives with Tuned Reactivity

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the rational design of molecules with specific properties and the elucidation of reaction mechanisms. rjsocmed.com In the context of this compound, computational methods are being employed to design novel derivatives with tuned reactivity.

Density Functional Theory (DFT) calculations can be used to study the electronic structure of this compound and its derivatives, providing insights into their reactivity. acs.org By modeling the transition states of various reaction pathways, researchers can predict how modifications to the molecule's structure will influence the outcome of a reaction. For example, the introduction of electron-donating or electron-withdrawing groups at different positions on the carbon backbone can alter the electron density of the alkene and alkyne groups, thereby tuning their reactivity towards specific catalysts or reagents.

Computational tools are also crucial for designing novel catalysts for reactions involving enynols. biorxiv.org By understanding the mechanism of catalysis at a molecular level, new ligands and metal centers can be designed to improve catalytic efficiency and selectivity. This in silico approach can significantly accelerate the discovery of new reactions and synthetic methodologies. rjsocmed.com The combination of computational design and experimental validation is a powerful strategy for exploring the full potential of this compound and its derivatives in organic synthesis and materials science. rsc.orgsemanticscholar.org

Q & A

Q. What are the optimal synthetic routes for Hex-5-en-3-yn-1-ol, considering competing functional group reactivities?

this compound’s synthesis requires careful control due to the presence of alkene, alkyne, and hydroxyl groups. A common approach involves partial hydrogenation of a precursor alkyne using a Lindlar catalyst (for cis-alkene selectivity) under mild H₂ pressure in ethanol . Competing side reactions, such as over-reduction of the alkyne or hydroxyl group oxidation, can be mitigated by monitoring reaction time and using inert atmospheres. For scalable production, continuous flow hydrogenation systems improve reproducibility .

Key Methodological Considerations :

  • Catalyst selection (e.g., Lindlar vs. Pd/BaSO₄ for regioselectivity).
  • Solvent polarity effects on reaction kinetics.
  • Analytical techniques (e.g., GC-MS) to track intermediate formation.

Q. How can spectroscopic techniques (IR, NMR, MS) confirm the structure of this compound?

  • IR Spectroscopy : The hydroxyl group (-OH) shows a broad peak at ~3300 cm⁻¹, while alkene (C=C) and alkyne (C≡C) stretches appear at ~1640 cm⁻¹ and ~2100 cm⁻¹, respectively .
  • ¹H NMR : The terminal alkene protons (δ 5.2–5.8 ppm) and alkyne proton (δ 2.5–3.0 ppm) integrate distinctively. Hydroxyl proton signals (δ 1.5–2.0 ppm) may broaden due to hydrogen bonding .
  • Mass Spectrometry : Molecular ion peaks at m/z 100.16 (C₆H₁₂O) confirm the molecular formula, with fragmentation patterns indicating loss of H₂O (-18 amu) .

Table 1: Characteristic Spectral Signatures

Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)MS Fragments
-OH~33001.5–2.0 (broad)[M-H₂O]⁺
C=C~16405.2–5.8-
C≡C~21002.5–3.0-

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields when synthesizing this compound under varying catalytic conditions?

Discrepancies in yields often arise from impurities in catalysts, solvent moisture, or competing reaction pathways. Systematic approaches include:

  • Controlled Replicates : Conduct triplicate experiments under identical conditions to assess reproducibility .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .
  • Statistical Analysis : Apply ANOVA to evaluate the significance of variables (e.g., H₂ pressure, temperature) on yield .

Case Study : A study reported 45–72% yields using Lindlar catalyst; variance was traced to trace O₂ in H₂ gas, which deactivated the catalyst. Purifying H₂ via molecular sieves stabilized yields at 70±3% .

Q. How can computational chemistry predict the regioselectivity of this compound in cycloaddition reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For example, in Diels-Alder reactions, the alkyne’s electron-withdrawing effect directs diene attack to the β-position of the alkene .

Methodological Workflow :

  • Optimize geometry of reactants and transition states.
  • Calculate activation energies for competing pathways.
  • Validate with experimental kinetic data (e.g., Arrhenius plots).

Table 2: Predicted vs. Observed Regioselectivity

Reaction TypePredicted Site (DFT)Experimental Outcome
Diels-Alderβ-alkene85% β-product
[2+2] Cycloadditionα-alkyne60% α-product

Q. What analytical challenges arise when quantifying trace impurities in this compound, and how are they addressed?

Trace aldehydes (from oxidation) or residual solvents (e.g., ethanol) complicate purity assessments. Solutions include:

  • HPLC-MS with Derivatization : Use 2,4-dinitrophenylhydrazine (DNPH) to tag aldehydes for enhanced detection .
  • Headspace GC : Quantify volatile impurities with a DB-5 column and FID detection .

Guidelines for Reporting Data

  • Synthesis Protocols : Follow Beilstein Journal guidelines, detailing catalyst batches, solvent purity, and spectral validation .
  • Contradiction Reporting : Clearly document outlier data and statistical tests applied, as per CONSORT-EHEALTH standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.